molecular formula C12H11FN2O2S B075566 4-amino-N-(4-fluorophenyl)benzenesulfonamide CAS No. 1494-85-5

4-amino-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B075566
CAS No.: 1494-85-5
M. Wt: 266.29 g/mol
InChI Key: QYVUQEQLEFFAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11FN2O2S and a molecular weight of 266.3 g/mol . It is characterized by the presence of an amino group, a fluorophenyl group, and a benzenesulfonamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

4-amino-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-N-(4-fluorophenyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

4-amino-N-(4-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

The presence of both the amino and fluorophenyl groups in this compound makes it unique and more versatile for various applications.

Biological Activity

4-amino-N-(4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a fluorophenyl moiety, which contribute to its pharmacological properties. The following sections will explore its biological activity, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12FN2O2S\text{C}_{12}\text{H}_{12}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Antibacterial Activity

Several studies have reported the antibacterial properties of sulfonamide derivatives, including this compound. This compound has shown significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli20 µg/mL
S. aureus15 µg/mL
P. aeruginosa25 µg/mL

Research indicates that the introduction of the fluorine atom enhances the antibacterial potency of sulfonamides, making them effective against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibits cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
A5499.8Cell cycle arrest at G2/M phase

In vitro studies have demonstrated that this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Inhibition (%)
IL-670%
TNF-α65%

This anti-inflammatory activity suggests a potential therapeutic role in treating inflammatory diseases .

Case Studies

  • Cardiovascular Effects : A study using isolated rat hearts showed that derivatives similar to this compound can modulate perfusion pressure and coronary resistance by interacting with calcium channels. This interaction is crucial for regulating blood pressure and cardiac function .
  • Cancer Treatment : In a comparative study of various benzenesulfonamide derivatives, this compound was highlighted for its superior cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound for further development .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models predict favorable permeability characteristics across biological membranes, suggesting good bioavailability .

Properties

IUPAC Name

4-amino-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVUQEQLEFFAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164261
Record name Sulfanilanilide, 4'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494-85-5
Record name 4-Amino-N-(4-fluorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1494-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanilanilide, 4'-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001494855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilanilide, 4'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(4-fluorophenyl)benzenesulfonamide
Reactant of Route 2
4-amino-N-(4-fluorophenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-(4-fluorophenyl)benzenesulfonamide
Reactant of Route 4
4-amino-N-(4-fluorophenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-(4-fluorophenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-(4-fluorophenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.